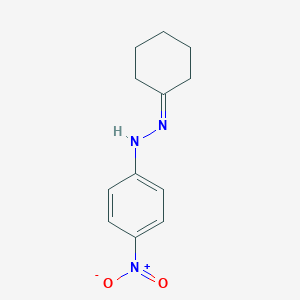
Cyclohexanone p-nitrophenyl hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanone p-nitrophenyl hydrazone (CNPH) is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is synthesized from cyclohexanone and p-nitrophenyl hydrazine. CNPH is a versatile compound that has a wide range of applications in various fields of research.
科学研究应用
Cyclohexanone p-nitrophenyl hydrazone has a wide range of applications in scientific research. It is widely used as a reagent for the detection and quantification of carbonyl compounds in various samples such as food, water, and air. Cyclohexanone p-nitrophenyl hydrazone reacts with carbonyl compounds to form yellow-colored complexes that can be easily detected by UV-Vis spectroscopy. Cyclohexanone p-nitrophenyl hydrazone is also used as a reagent for the determination of aldehydes and ketones in biological samples such as blood and urine.
作用机制
The mechanism of action of Cyclohexanone p-nitrophenyl hydrazone is based on its ability to react with carbonyl compounds. Cyclohexanone p-nitrophenyl hydrazone reacts with carbonyl compounds to form a yellow-colored complex that absorbs light in the UV-Vis region. The intensity of the absorbance is proportional to the concentration of carbonyl compounds in the sample. The reaction is reversible, and the complex can be dissociated by heating or by the addition of a reducing agent such as sodium sulfite.
生化和生理效应
Cyclohexanone p-nitrophenyl hydrazone is not known to have any significant biochemical or physiological effects. It is a stable compound that does not react with biological molecules such as proteins, nucleic acids, and lipids. However, it should be handled with care as it is a toxic compound that can cause skin irritation, respiratory problems, and eye damage.
实验室实验的优点和局限性
Cyclohexanone p-nitrophenyl hydrazone has several advantages as a reagent for the detection and quantification of carbonyl compounds. It is a stable compound that can be stored for a long time without degradation. It is also a relatively inexpensive reagent that can be easily synthesized in the laboratory. However, Cyclohexanone p-nitrophenyl hydrazone has some limitations as well. It is a toxic compound that requires careful handling and disposal. It is also not suitable for the detection of carbonyl compounds that do not react with hydrazones.
未来方向
There are several future directions for the use of Cyclohexanone p-nitrophenyl hydrazone in scientific research. One potential application is the development of new methods for the detection and quantification of carbonyl compounds in complex matrices such as soil and sediment. Another potential application is the use of Cyclohexanone p-nitrophenyl hydrazone as a reagent for the determination of carbonyl compounds in biological samples such as saliva and sweat. Finally, the development of new derivatives of Cyclohexanone p-nitrophenyl hydrazone with improved sensitivity and selectivity for carbonyl compounds is also an interesting research direction.
Conclusion
In conclusion, Cyclohexanone p-nitrophenyl hydrazone is a versatile compound that has a wide range of applications in scientific research. It is synthesized from cyclohexanone and p-nitrophenyl hydrazine and is used as a reagent for the detection and quantification of carbonyl compounds. Cyclohexanone p-nitrophenyl hydrazone has several advantages as a reagent, but also has some limitations. There are several future directions for the use of Cyclohexanone p-nitrophenyl hydrazone in scientific research, including the development of new methods for the detection and quantification of carbonyl compounds in complex matrices and the development of new derivatives with improved sensitivity and selectivity.
合成方法
Cyclohexanone p-nitrophenyl hydrazone is synthesized by the reaction of cyclohexanone and p-nitrophenyl hydrazine. The reaction is carried out in the presence of a catalyst such as sulfuric acid or acetic acid. The product is then purified by recrystallization from ethanol or other solvents. The yield of Cyclohexanone p-nitrophenyl hydrazone can be improved by optimizing the reaction conditions such as temperature, reaction time, and concentration of reactants.
属性
CAS 编号 |
1919-96-6 |
|---|---|
产品名称 |
Cyclohexanone p-nitrophenyl hydrazone |
分子式 |
C12H15N3O2 |
分子量 |
233.27 g/mol |
IUPAC 名称 |
N-(cyclohexylideneamino)-4-nitroaniline |
InChI |
InChI=1S/C12H15N3O2/c16-15(17)12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h6-9,14H,1-5H2 |
InChI 键 |
NCXJXQHKNOCCOV-UHFFFAOYSA-N |
SMILES |
C1CCC(=NNC2=CC=C(C=C2)[N+](=O)[O-])CC1 |
规范 SMILES |
C1CCC(=NNC2=CC=C(C=C2)[N+](=O)[O-])CC1 |
Pictograms |
Irritant |
同义词 |
Cyclohexanone p-nitrophenyl hydrazone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




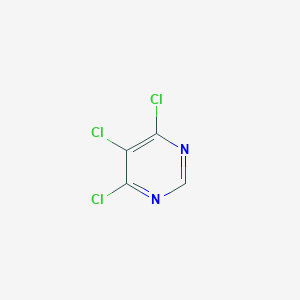
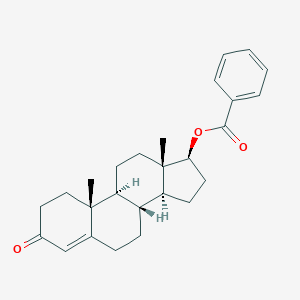
![7-[(1R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid](/img/structure/B159288.png)
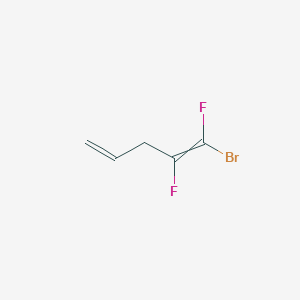
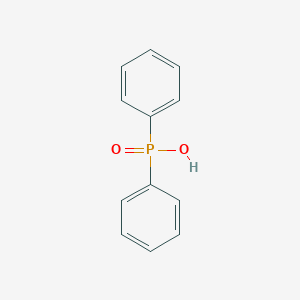
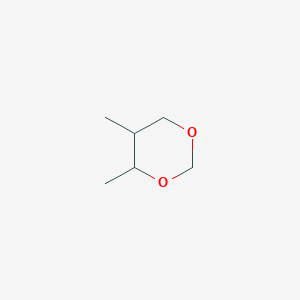
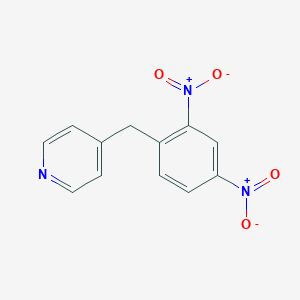
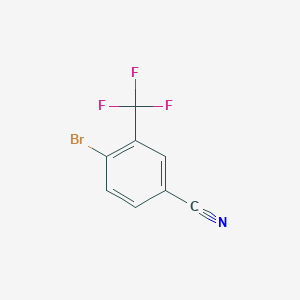
![1,3-Benzenediol, 4-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-](/img/structure/B159306.png)
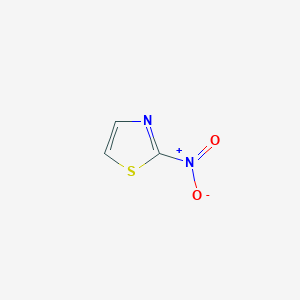
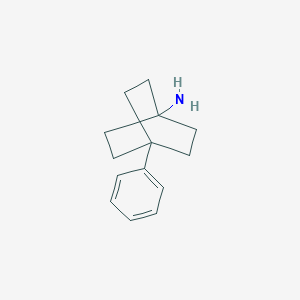
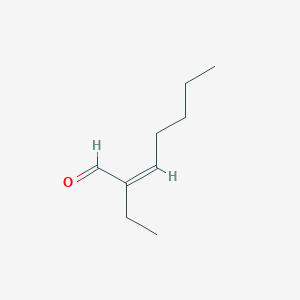
![3-[(4-Methylphenyl)sulfonyl]propanoic acid](/img/structure/B159314.png)